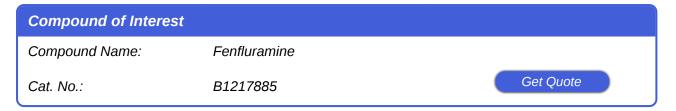


Application Notes and Protocols: Measuring Fenfluramine's Impact on Neuronal Firing Using Electrophysiology

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfluramine (FFA) is an amphetamine derivative that has been repurposed as an effective anti-seizure medication for treating rare and severe forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Its mechanism of action is multimodal, primarily involving the serotonergic system and sigma-1 (σ 1) receptors.[3][4] Understanding the precise effects of **Fenfluramine** on neuronal excitability and synaptic transmission is crucial for elucidating its therapeutic mechanisms and for the development of novel antiepileptic drugs. Electrophysiology techniques, such as patch-clamp recordings in brain slices and multielectrode array (MEA) analysis of neuronal cultures, are powerful tools for investigating these effects at the cellular and network levels.

This document provides detailed application notes and protocols for measuring the impact of **Fenfluramine** on neuronal firing using these electrophysiological methods.

Mechanism of Action Overview

Fenfluramine's primary mechanism of action involves the modulation of serotonin (5-hydroxytryptamine, 5-HT) levels in the brain. It acts as a serotonin-releasing agent and a reuptake inhibitor, leading to increased extracellular 5-HT concentrations.[5] This elevated





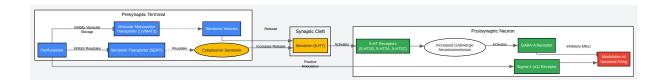


serotonin then acts on a variety of postsynaptic receptors. **Fenfluramine** and its active metabolite, nor**fenfluramine**, have been shown to have activity at 5-HT1D, 5-HT2A, and 5-HT2C receptors.[3]

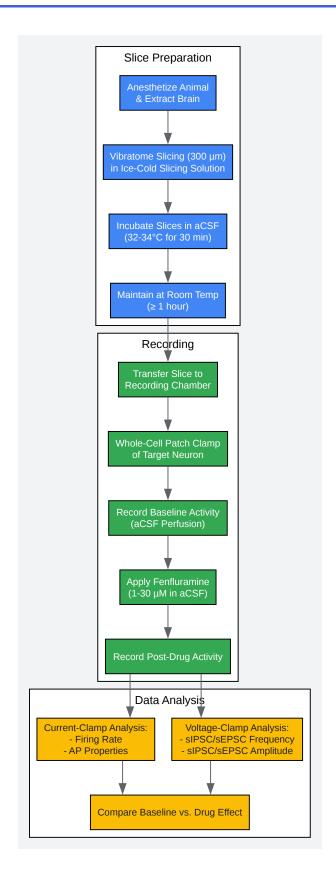
The anti-seizure effects of **Fenfluramine** are believed to be mediated through the enhancement of inhibitory GABAergic neurotransmission and the modulation of excitatory glutamatergic activity.[3][6] Specifically, increased serotonergic signaling can enhance the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) in neurons. [1] Additionally, **Fenfluramine** exhibits activity as a positive modulator of the sigma-1 (σ 1) receptor, which is involved in regulating neurotransmitter release.[7] This dual action on both the serotonergic and sigma-1 systems contributes to its efficacy in reducing seizure frequency.

Signaling Pathway of Fenfluramine's Action

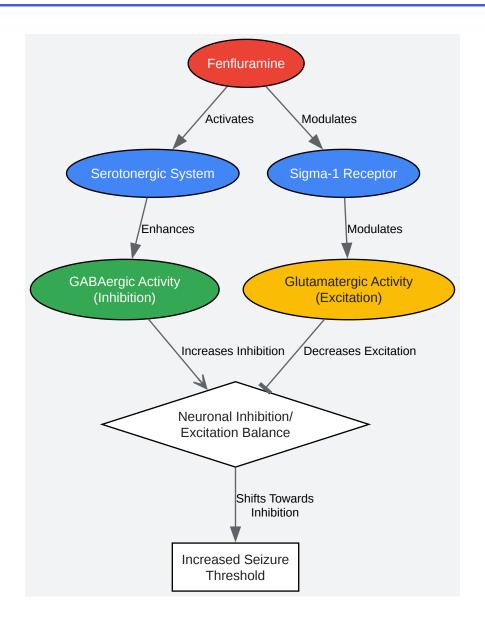












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